molecular formula C17H13ClN2O4 B5913360 N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913360
M. Wt: 344.7 g/mol
InChI Key: GKYUHTLNRNRQLU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ is a quinoline derivative that exhibits a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. In

Scientific Research Applications

N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most well-known applications of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is in the treatment of malaria. N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to be effective against Plasmodium falciparum, the parasite responsible for the majority of malaria cases worldwide. N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of heme polymerization in the parasite responsible for malaria. N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is also thought to inhibit autophagy, a process that plays a role in cancer cell survival. In addition, N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antimalarial, anticancer, and anti-inflammatory properties, N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of lysosomal enzymes and to interfere with the function of DNA and RNA. N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have immunomodulatory effects, which may contribute to its potential use in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its synthesis method is well-established. N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments. For example, N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be toxic to cells at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is the development of new synthetic methods for N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide that are more efficient and environmentally friendly. Another area of interest is the elucidation of the mechanism of action of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, which may lead to the development of new drugs with similar properties. In addition, there is interest in exploring the potential use of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a promising compound that has the potential to contribute to a wide range of scientific research endeavors.

Synthesis Methods

The synthesis of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-chloro-2-methoxyaniline with 2-methyl-3-oxo-2,3-dihydroquinoline-4-carboxylic acid in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to obtain N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. This method has been optimized to produce high yields of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide with high purity.

properties

IUPAC Name

N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-24-13-8-9(18)6-7-12(13)20-17(23)14-15(21)10-4-2-3-5-11(10)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYUHTLNRNRQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

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